6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide for Researchers
6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 6-Fluoroisatoic Anhydride (6-FIA), a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of critical data and experimental protocols.
Core Physical and Chemical Properties
6-Fluoroisatoic anhydride, with the systematic name 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a light tan solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₄FNO₃ | [1][2] |
| Molecular Weight | 181.12 g/mol | [2] |
| Melting Point | 253-257 °C (decomposes) | [2] |
| Appearance | Light tan solid | [2] |
| Density | 1.502 g/cm³ | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| CAS Number | 321-69-7 | [3] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 6-Fluoroisatoic Anhydride.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 6-Fluoroisatoic anhydride is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of the anhydride functional group.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | Asymmetric C=O stretch |
| ~1735 | Strong | Symmetric C=O stretch |
| ~1620 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural confirmation.
Table 3: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | br s | N-H |
| ~7.8 | dd | Aromatic C-H |
| ~7.5 | m | Aromatic C-H |
| ~7.3 | dd | Aromatic C-H |
Table 4: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (anhydride) |
| ~158 (d, ¹JCF) | C-F |
| ~148 | C=O (carbamate) |
| ~138 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~115 (d, ²JCF) | Aromatic C-H |
| ~110 | Aromatic C |
Mass Spectrometry (MS)
The mass spectrum of 6-Fluoroisatoic anhydride would be expected to show a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.
Chemical Reactivity and Synthesis
6-Fluoroisatoic anhydride is a versatile intermediate in organic synthesis, primarily utilized for the preparation of a wide range of heterocyclic compounds.[2] Its reactivity is centered around the anhydride functionality, which is susceptible to nucleophilic attack.
Reaction with Nucleophiles
6-Fluoroisatoic anhydride readily reacts with various nucleophiles, such as amines and alcohols, leading to the formation of substituted anthranilic acid derivatives. These reactions are fundamental to its application in the synthesis of bioactive molecules.
Caption: Reaction of 6-Fluoroisatoic Anhydride with a Nucleophile.
Synthesis of Quinazolinones
A significant application of 6-Fluoroisatoic anhydride is in the synthesis of quinazolinone derivatives, a class of compounds with diverse pharmacological activities. This is typically achieved through a one-pot, multi-component reaction involving an amine and an aldehyde.
Caption: Synthesis of Quinazolinones from 6-Fluoroisatoic Anhydride.
Experimental Protocols
Synthesis of 6-Fluoroisatoic Anhydride
This protocol is adapted from the general synthesis of isatoic anhydrides from anthranilic acids.
Materials:
-
5-Fluoroanthranilic acid
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a gas inlet tube, suspend 5-fluoroanthranilic acid in anhydrous toluene under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly bubble phosgene gas through the stirred suspension. Alternatively, for triphosgene, add a solution of triphosgene in toluene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and purge with an inert gas to remove any excess phosgene.
-
The solid product is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield 6-Fluoroisatoic anhydride.
Synthesis of a 2,3-Disubstituted-6-fluoro-quinazolin-4(3H)-one
Materials:
-
6-Fluoroisatoic anhydride
-
A primary amine (e.g., aniline)
-
An aldehyde (e.g., benzaldehyde)
-
Ethanol
Procedure:
-
To a solution of 6-Fluoroisatoic anhydride in ethanol, add an equimolar amount of the primary amine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an equimolar amount of the aldehyde to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Biological Activity and Signaling Pathways
Derivatives of 6-Fluoroisatoic anhydride have shown promise as both anti-inflammatory and anti-cancer agents.[2]
Anti-Inflammatory Activity
Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to exhibit anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The proposed mechanism involves the downregulation of inflammatory signaling pathways.
Caption: Proposed Anti-Inflammatory Mechanism of 6-FIA Derivatives.
Anti-Cancer Activity
A novel quinolinecarboxylic acid derivative, structurally related to compounds accessible from 6-FIA, has been shown to exert its anticancer effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of essential precursors for DNA and RNA synthesis in cancer cells.
Caption: Proposed Anti-Cancer Mechanism of Action for 6-FIA Derivatives.
Safety and Handling
6-Fluoroisatoic anhydride is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
This technical guide serves as a foundational resource for researchers working with 6-Fluoroisatoic Anhydride. The compiled data and protocols are intended to facilitate its effective use in the synthesis of novel compounds with therapeutic potential.
